

Application Notes and Protocols for the Quantification of Integrin $\beta 3$ (ITGB3)

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Compound of Interest

Compound Name: IBG3

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Introduction

Integrin Beta 3 (ITGB3), also known as CD61, is a transmembrane glycoprotein that plays a crucial role in cell adhesion, signaling, and platelet aggregation. As a subunit of the $\alpha \text{IIb}\beta 3$ and $\alpha \text{v}\beta 3$ integrin receptors, ITGB3 is involved in a wide array of physiological and pathological processes, including thrombosis, angiogenesis, and cancer metastasis. Accurate quantification of ITGB3 in various biological samples is therefore essential for both basic research and the development of novel therapeutics.

These application notes provide detailed protocols for the quantification of ITGB3 using common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Mass Spectrometry. Additionally, a general protocol for High-Performance Liquid Chromatography (HPLC) applicable to protein quantification is included.

Quantitative Data Summary

The following tables summarize typical quantitative data for ITGB3 quantification assays. Note that these values are illustrative and may vary depending on the specific experimental conditions, sample type, and reagents used.

Table 1: ELISA Data for ITGB3 Quantification

Parameter	Value	Unit
Assay Range	78.125 - 5000	pg/mL
Sensitivity	46.875	pg/mL
Intra-assay CV	< 10	%
Inter-assay CV	< 12	%
Sample Volume	100	µL
Incubation Time	2.5 - 4	hours

Table 2: Western Blotting Data for ITGB3 Detection

Parameter	Value	Unit
Primary Antibody Dilution	1:500 - 1:5000	
Secondary Antibody Dilution	1:2000 - 1:10000	
Protein Loading	20 - 50	µg
Molecular Weight	~90 - 110	kDa
Detection Method	Chemiluminescence or Fluorescence	

Table 3: Mass Spectrometry Data for ITGB3 Quantification

Parameter	Value	Unit
Method	Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)	
Sample Requirement	10 - 100	µg protein
Lower Limit of Quantification	Low fmol	
Precision (CV)	< 15	%
Accuracy	85 - 115	%

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for ITGB3 Quantification

This protocol outlines a sandwich ELISA for the quantitative measurement of human ITGB3 in serum, plasma, and cell culture supernatants.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Human ITGB3 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Wash bottle or automated plate washer

Protocol:

- Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare working solutions of detection antibody and wash buffer

according to the kit manufacturer's instructions.

- **Standard and Sample Addition:** Add 100 μ L of each standard, sample, and blank into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- **Incubation:** Cover the plate and incubate for 1-2.5 hours at room temperature or overnight at 4°C with gentle shaking.^[1]
- **Washing:** Aspirate the liquid from each well and wash 4 times with 300 μ L of 1X Wash Solution per well. Ensure complete removal of liquid at each step.
- **Detection Antibody Addition:** Add 100 μ L of the diluted biotinylated detection antibody to each well.
- **Incubation:** Cover the plate and incubate for 1 hour at room temperature with gentle shaking.
- **Washing:** Repeat the wash step as described in step 4.
- **Streptavidin-HRP Addition:** Add 100 μ L of prepared Streptavidin-HRP solution to each well.
- **Incubation:** Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.
- **Washing:** Repeat the wash step as described in step 4.
- **Substrate Addition:** Add 100 μ L of TMB Substrate Reagent to each well. Cover the plate and incubate for 30 minutes at room temperature in the dark with gentle shaking.
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- **Absorbance Measurement:** Read the absorbance of each well at 450 nm immediately.
- **Calculation:** Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the concentration of ITGB3 in the samples by interpolating from the standard curve.

Western Blotting for ITGB3 Detection and Semi-Quantification

This protocol provides a method for the detection and semi-quantitative analysis of ITGB3 in cell lysates and tissue homogenates.[\[4\]](#)[\[5\]](#)

Materials:

- Primary antibody against ITGB3
- HRP-conjugated secondary antibody
- SDS-PAGE gels
- Transfer membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
- Chemiluminescent substrate
- Imaging system

Protocol:

- **Sample Preparation:** Prepare protein lysates from cells or tissues. Determine the protein concentration of each sample using a suitable protein assay.
- **Gel Electrophoresis:** Mix 20-50 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

- Primary Antibody Incubation: Incubate the membrane with the primary ITGB3 antibody (diluted in blocking buffer, typically 1:500-1:5000) overnight at 4°C with gentle agitation.[4]
- Washing: Wash the membrane three times for 10 minutes each with wash buffer.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:10000) for 1 hour at room temperature with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with wash buffer.
- Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Analysis: Perform densitometric analysis of the bands corresponding to ITGB3. Normalize the signal to a loading control (e.g., β -actin or GAPDH) for semi-quantitative analysis.

Mass Spectrometry for ITGB3 Quantification

This protocol outlines a general workflow for the quantitative analysis of ITGB3 using mass spectrometry-based proteomics, specifically employing a bottom-up approach with stable isotope-labeled standards.[6][7]

Materials:

- Trypsin (mass spectrometry grade)
- Stable isotope-labeled synthetic peptides corresponding to ITGB3 tryptic peptides
- Liquid chromatography-mass spectrometry (LC-MS/MS) system
- Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, ammonium bicarbonate)

Protocol:

- **Sample Preparation:** Extract proteins from the biological sample.
- **Protein Quantification:** Determine the total protein concentration.
- **Internal Standard Spiking:** Add a known amount of stable isotope-labeled ITGB3 peptide standard(s) to each sample.
- **Reduction and Alkylation:** Reduce the disulfide bonds in the proteins with DTT and alkylate the resulting free thiols with iodoacetamide.
- **Proteolytic Digestion:** Digest the proteins into peptides using trypsin overnight at 37°C.
- **Peptide Cleanup:** Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
- **LC-MS/MS Analysis:** Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the native and isotope-labeled ITGB3 peptides.
- **Data Analysis:** Integrate the peak areas for the native and labeled peptides. The concentration of the native ITGB3 peptide is calculated by multiplying the peak area ratio (native/labeled) by the known concentration of the spiked-in labeled peptide.

High-Performance Liquid Chromatography (HPLC) for Protein Quantification

This protocol describes a general reverse-phase HPLC (RP-HPLC) method that can be adapted for the quantification of ITGB3.

Materials:

- HPLC system with a UV detector
- C4 or C8 reverse-phase column suitable for protein separation
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

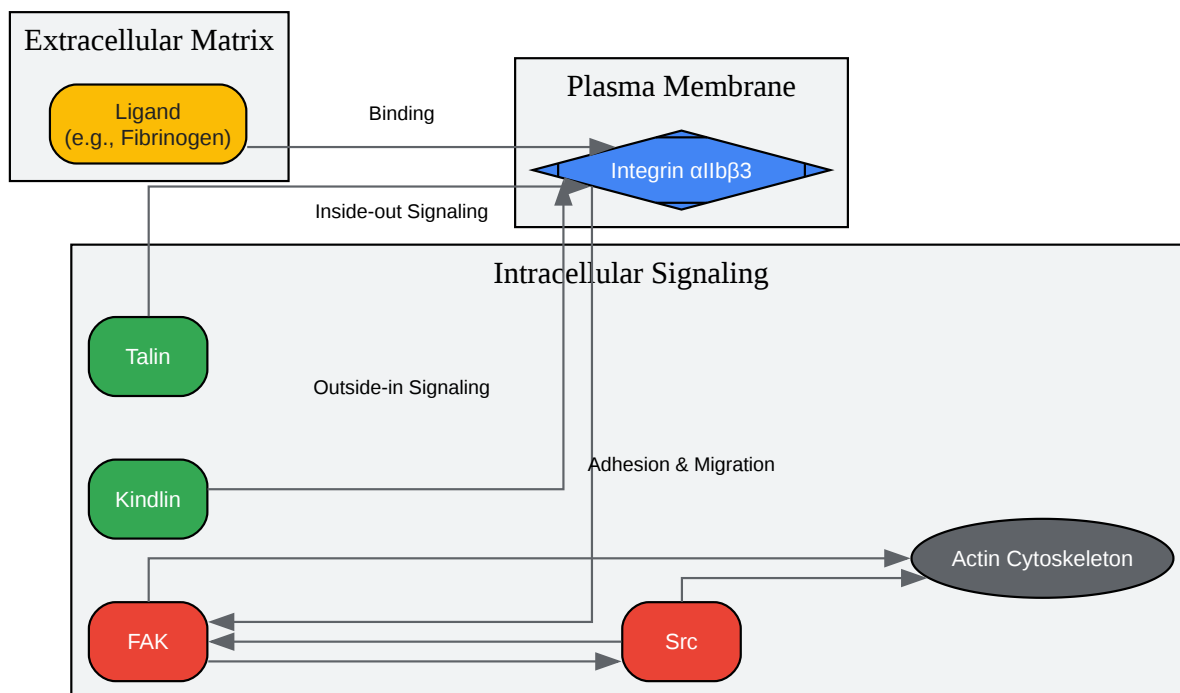
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Purified ITGB3 protein for standard curve generation

Protocol:

- Standard Preparation: Prepare a series of ITGB3 standards of known concentrations in a suitable buffer.
- Sample Preparation: Clarify samples by centrifugation or filtration to remove particulates.
- HPLC Method:
 - Equilibrate the column with Mobile Phase A.
 - Inject the standard or sample onto the column.
 - Elute the proteins using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
 - Monitor the elution of proteins by measuring the absorbance at 214 nm or 280 nm.
- Quantification:
 - Generate a standard curve by plotting the peak area of the ITGB3 standard injections against their corresponding concentrations.
 - Determine the concentration of ITGB3 in the samples by comparing their peak areas to the standard curve.

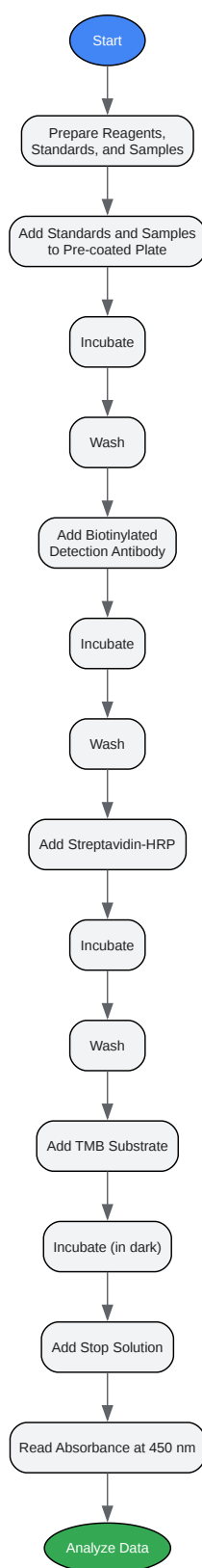
Visualizations

Signaling Pathways and Experimental Workflows



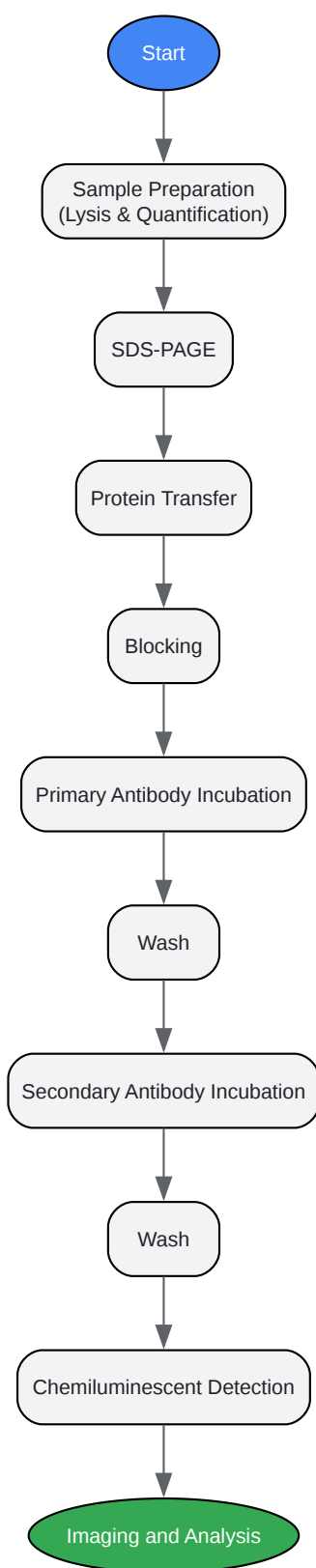
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Caption: Integrin $\beta 3$ signaling pathway.



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Caption: ELISA experimental workflow.



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Caption: Western Blot experimental workflow.

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